1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, commonly known as FQI1, is a synthetic compound that has been used in scientific research to target and inhibit the activity of the enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has been identified as a potential target for cancer therapy. FQI1 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
FQI1 works by binding to the catalytic domain of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide and inhibiting its activity, leading to the accumulation of DNA damage and cell death. FQI1 has been shown to be highly selective for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, with minimal effects on other PARP family members.
Biochemical and Physiological Effects
FQI1 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of FQI1.
Advantages and Limitations for Lab Experiments
One advantage of using FQI1 in lab experiments is its high selectivity for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, which allows for targeted inhibition of this enzyme. FQI1 has also shown promising results in preclinical studies as a potential anti-cancer agent. However, FQI1 has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Future Directions
For research on FQI1 include further investigation of its anti-cancer properties and potential use in combination with other cancer therapies. Studies on the biochemical and physiological effects of FQI1 in different cell types and disease models are also needed. Additionally, the development of more stable and soluble analogs of FQI1 could improve its effectiveness in lab experiments and potential clinical use.
Synthesis Methods
The synthesis of FQI1 involves several steps, including the reaction of 6-fluoro-4-hydroxyquinoline-3-carbonyl chloride with N,N-dimethylindoline-5-sulfonamide in the presence of a base, followed by purification and characterization. The yield of FQI1 can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
FQI1 has been used in scientific research to investigate the role of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide in cancer and other diseases. Studies have shown that inhibition of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide with FQI1 can induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(2)29(27,28)14-4-6-18-12(9-14)7-8-24(18)20(26)16-11-22-17-5-3-13(21)10-15(17)19(16)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWNIALYWRIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.